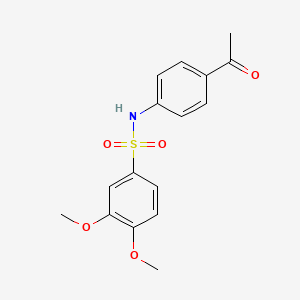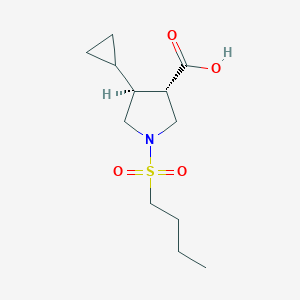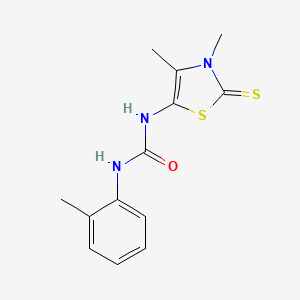
N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide, also known as ADMS, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the sulfonamide class of compounds, which have been widely used in medicinal chemistry due to their diverse biological activities. ADMS has been found to have interesting properties that make it a promising candidate for various research applications.
科学的研究の応用
N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has also been studied for its potential use as an anti-inflammatory agent. It has been found to reduce inflammation in animal models of inflammatory diseases. Additionally, N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has been studied for its potential use as an antibacterial and antifungal agent.
作用機序
The mechanism of action of N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or proteins in cells. For example, N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to changes in gene expression patterns, which can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has been found to have a number of biochemical and physiological effects. In cancer cells, N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis. It has also been found to inhibit the migration and invasion of cancer cells. In animal models of inflammatory diseases, N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has been found to reduce inflammation and improve tissue damage. N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has also been shown to have antibacterial and antifungal activity.
実験室実験の利点と制限
N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under a wide range of conditions. Additionally, N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide has been found to have a low toxicity profile, making it a safer alternative to other compounds that may have toxic effects. However, there are also some limitations to the use of N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide in lab experiments. For example, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, more research is needed to fully understand its potential side effects and interactions with other compounds.
将来の方向性
There are several future directions for research on N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide. One area of interest is in the development of N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide derivatives with improved activity and selectivity. Additionally, more research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide and its potential interactions with other compounds. N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide could also be studied for its potential use in other fields, such as neuroscience or infectious diseases. Finally, more research is needed to evaluate the safety and efficacy of N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide in animal models and clinical trials.
合成法
The synthesis of N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide involves the reaction of 4-acetylphenylsulfonyl chloride with 3,4-dimethoxyaniline in the presence of a base such as triethylamine. This reaction leads to the formation of N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11(18)12-4-6-13(7-5-12)17-23(19,20)14-8-9-15(21-2)16(10-14)22-3/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBDADNDEWUFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3,4-dimethoxybenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B5687417.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}propanamide](/img/structure/B5687419.png)

![2,3-dimethyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5687434.png)

![N-({1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-yl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5687441.png)
![(3S*,4R*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5687442.png)
![1-cyclohexyl-3-cyclopropyl-5-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5687447.png)
![N-(3,4-dimethylphenyl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5687454.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B5687462.png)

![4-[(diisopropylamino)carbonyl]benzoic acid](/img/structure/B5687489.png)